
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
Übersicht
Beschreibung
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide, also known as MPOC, is an organic compound with a molecular formula of C11H13N3O2. MPOC is a heterocyclic compound that contains a pyrrolidine ring and a carbonyl group. It is a colorless crystalline solid that is insoluble in water, but soluble in organic solvents. MPOC is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Synthesis and Antimicrobial Activity : The compound has been synthesized and investigated for its antimicrobial and antifungal activity. A study found that specific derivatives of this compound show potential in antimicrobial applications (Vaickelionienė et al., 2011).
Antioxidant Activity : Derivatives of this compound have been synthesized and tested for antioxidant activity. Some derivatives showed significant antioxidant properties, exceeding even well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Synthesis of Novel Derivatives : A range of novel azole derivatives has been synthesized from 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide, showing potential for further chemical research (Balandis et al., 2019).
Spectral Properties : The spectral properties of various derivatives of this compound have been extensively studied, providing insights into their chemical behavior and potential applications (Sapijanskaitė & Mickevičius, 2008).
Antibacterial Activity : Derivatives have demonstrated promising antibacterial activity against various bacterial strains, indicating potential use in developing new antibacterial agents (Žirgulevičiūtė et al., 2015).
Potential Medical Applications
Anti-HIV Properties : A derivative of this compound has been identified as a potential anti-HIV agent, particularly as a non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).
Antidepressant and Nootropic Agents : Schiff bases and 2-azetidinones derivatives of this compound have been synthesized and evaluated as potential antidepressant and nootropic agents, showing significant activity in preclinical models (Thomas et al., 2016).
Tuberculostatic Agents : Carbohydrazides and hydrazones of pyrrole derivatives, structurally analogous to this compound, have been synthesized and screened as potential tuberculostatics, showing inhibitory activity against Mycobacterium tuberculosis (Bijev, 2006).
Wirkmechanismus
Target of Action
Similar compounds such as 1-(3-methylphenyl)-1h-benzimidazol-5-amine have been found to target cytochrome p450 130 in mycobacterium tuberculosis .
Mode of Action
For instance, 1-(3-METHYLPHENYL)-1H-BENZIMIDAZOL-5-AMINE is known to interact with Cytochrome P450 130 .
Biochemical Pathways
For example, synthetic cathinones, which are structurally related to amphetamines, have been found to affect monoamine transporter substrates and display dopaminergic activity .
Pharmacokinetics
Similar compounds such as 1-(3-methylphenyl)-1h-benzimidazol-5-amine have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
For example, synthetic cathinones have been found to cause tachycardia, hypertension, agitation, aggression, hallucinations, rhabdomyolysis, and kidney failure .
Action Environment
For example, synthetic cathinones have been found to pose a significant threat to the health and lives of their users .
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-3-2-4-10(5-8)15-7-9(6-11(15)16)12(17)14-13/h2-5,9H,6-7,13H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKCVJUALOCBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



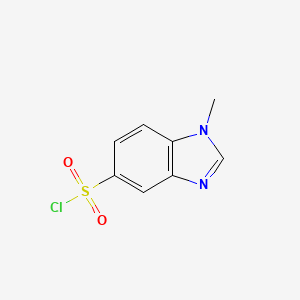
![N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1423060.png)
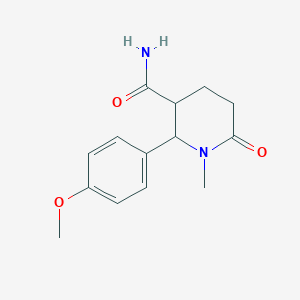
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1423063.png)


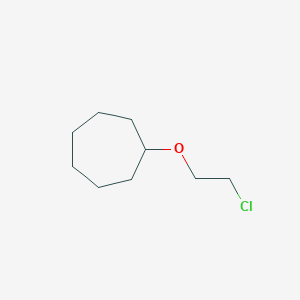

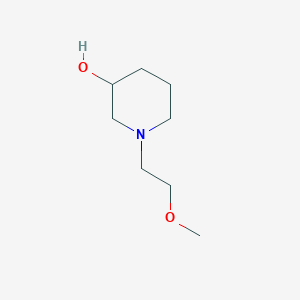
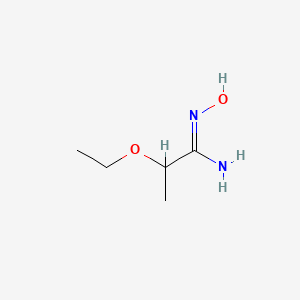
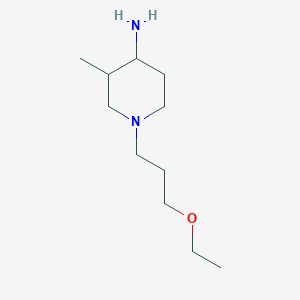
![5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1423075.png)
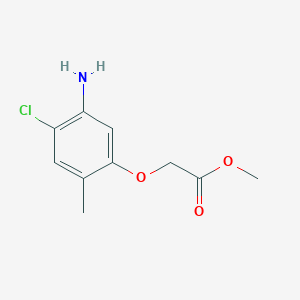
![tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B1423078.png)